4-Bromo-3,5-dichloropyridine
Overview
Description
4-Bromo-3,5-dichloropyridine is an organohalide compound with the molecular formula C5H2BrCl2N. It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 4th, 3rd, and 5th positions of the pyridine ring, respectively . This compound is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-3,5-dichloropyridine typically involves the substitution reaction of pyridine. One common method includes the reaction of pyridine with bromine and ferric chloride under appropriate conditions to obtain the target product . Another method involves the bromination of 3,5-dichloropyridine using bromine in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used.
Coupling Reactions: The products are typically biaryl compounds formed by the coupling of the pyridine ring with another aromatic ring.
Scientific Research Applications
4-Bromo-3,5-dichloropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dichloropyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromine and chlorine atoms. These atoms can undergo substitution and coupling reactions, allowing the compound to act as a versatile building block in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
3,5-Dichloropyridine: Similar in structure but lacks the bromine atom at the 4th position.
2-Bromo-3,5-dichloropyridine: Similar but with the bromine atom at the 2nd position instead of the 4th.
4-Chloropyridine: Contains only one chlorine atom at the 4th position.
Uniqueness: 4-Bromo-3,5-dichloropyridine is unique due to the specific positioning of bromine and chlorine atoms, which imparts distinct reactivity and properties.
Properties
IUPAC Name |
4-bromo-3,5-dichloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-5-3(7)1-9-2-4(5)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKLQBZBVPYAQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443439 | |
Record name | 4-BROMO-3,5-DICHLOROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343781-45-3 | |
Record name | 4-BROMO-3,5-DICHLOROPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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